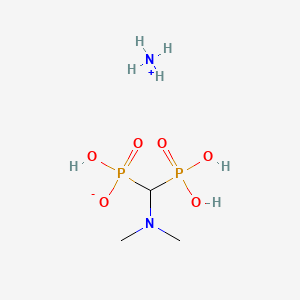
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt is a chemical compound with the molecular formula C3H14N2O6P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly valued for its ability to act as a corrosion inhibitor and its role in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt typically involves the reaction of dimethyl formamide with phosphorous acid and phosphorus trichloride. The reaction is carried out at approximately 70°C, resulting in a viscous mass. This mass is then treated with water and acetone to form the desired compound. The yield of this reaction is typically around 76%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds may be employed to improve the efficiency of the reaction and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphine compounds.
Scientific Research Applications
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various synthetic processes and as a corrosion inhibitor.
Biology: The compound is employed in biochemical studies and as a chelating agent.
Industry: The compound is used in the production of flame retardants, water treatment chemicals, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt involves its ability to form stable complexes with metal ions. This property makes it an effective corrosion inhibitor, as it can form a protective layer on metal surfaces, preventing oxidation and degradation. The compound’s molecular targets include metal ions and various enzymes involved in biochemical processes .
Comparison with Similar Compounds
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt can be compared with other similar compounds such as:
- Dimethylaminomethanediphosphonate
- N,N-dimethylaminomethane diphosphonic acid
- N,N-dimethylaminomethane diphosphonic acid, monosodium salt
- N,N-dimethylaminomethane diphosphonic acid, trisodium salt
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique in its high stability and effectiveness as a corrosion inhibitor.
Properties
CAS No. |
81276-56-4 |
|---|---|
Molecular Formula |
C3H14N2O6P2 |
Molecular Weight |
236.10 g/mol |
IUPAC Name |
azanium;[dimethylamino(phosphono)methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C3H11NO6P2.H3N/c1-4(2)3(11(5,6)7)12(8,9)10;/h3H,1-2H3,(H2,5,6,7)(H2,8,9,10);1H3 |
InChI Key |
CERDQVKFZTYIGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(P(=O)(O)O)P(=O)(O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















